(R)-2-(Thiophen-3-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

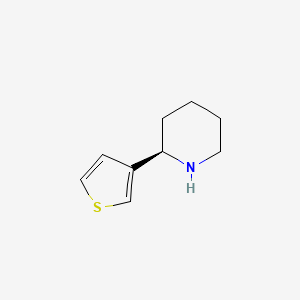

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

(2R)-2-thiophen-3-ylpiperidine |

InChI |

InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m1/s1 |

InChI Key |

UHVATRZTCVVMRN-SECBINFHSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CSC=C2 |

Canonical SMILES |

C1CCNC(C1)C2=CSC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Thiophen-3-yl)piperidine: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthetic approaches for (R)-2-(Thiophen-3-yl)piperidine. Given the limited availability of experimental data for this specific enantiomer, this guide consolidates information on the racemic mixture and related compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of 2-(Thiophen-3-yl)piperidine Hydrochloride (Racemic)

| Property | Value | Source/Comment |

| IUPAC Name | 2-(Thiophen-3-yl)piperidine hydrochloride | ChemSrc |

| CAS Number | 1187173-80-3 | ChemSrc |

| Molecular Formula | C₉H₁₄ClNS | ChemSrc |

| Molecular Weight | 203.73 g/mol | ChemSrc |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | General property of hydrochloride salts. |

| pKa | Not available | - |

Synthesis and Enantioselective Separation

The synthesis of this compound can be approached through the synthesis of the racemic mixture followed by chiral resolution, or via an asymmetric synthetic route.

Synthesis of Racemic 2-(Thiophen-3-yl)piperidine

A common strategy for the synthesis of 2-substituted piperidines involves the reduction of the corresponding pyridine derivative.

Experimental Protocol: Synthesis of Racemic 2-(Thiophen-3-yl)piperidine

-

Starting Material: 2-(Thiophen-3-yl)pyridine.

-

Reaction: Catalytic hydrogenation of 2-(Thiophen-3-yl)pyridine.

-

Reagents and Conditions:

-

Substrate: 2-(Thiophen-3-yl)pyridine

-

Catalyst: Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)

-

Solvent: Ethanol or acetic acid

-

Hydrogen Pressure: 50-100 psi

-

Temperature: Room temperature to 50 °C

-

Reaction Time: 12-24 hours

-

-

Work-up:

-

The catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield racemic 2-(Thiophen-3-yl)piperidine.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved using chiral resolving agents.

Experimental Protocol: Chiral Resolution of 2-(Thiophen-3-yl)piperidine

-

Resolving Agent: A chiral acid such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (R)-(-)-mandelic acid.

-

Procedure:

-

The racemic 2-(Thiophen-3-yl)piperidine is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

A solution of the chiral resolving agent (0.5 equivalents) in the same solvent is added.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature.

-

The diastereomeric salt that crystallizes is collected by filtration.

-

The salt is recrystallized several times from the same solvent to achieve high diastereomeric purity.

-

The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free this compound.

-

The enantiomerically enriched amine is extracted with an organic solvent, dried, and concentrated.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

-

The following diagram illustrates a general workflow for the synthesis and resolution of 2-(thiophen-3-yl)piperidine.

Structure Elucidation

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene and piperidine protons. The thiophene protons will appear in the aromatic region (typically δ 7.0-7.5 ppm). The piperidine protons will be observed in the aliphatic region (typically δ 1.5-3.5 ppm). The proton at the chiral center (C2 of the piperidine ring) will likely appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiophene and piperidine carbons. The thiophene carbons will resonate in the downfield region (typically δ 120-140 ppm), while the piperidine carbons will be in the upfield region (typically δ 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(Thiophen-3-yl)piperidine (C₉H₁₃NS), the expected exact mass of the molecular ion [M]⁺ would be approximately 167.0769. The fragmentation pattern would likely involve the loss of fragments from the piperidine ring and cleavage of the bond between the two rings.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, derivatives of thiophene and piperidine are known to exhibit a wide range of pharmacological activities.[1] Thiophene-piperidine scaffolds have been investigated for their potential as:

-

Anticancer agents: Some thiophene derivatives containing a piperidine moiety have shown cytotoxic activity against cancer cell lines.[2]

-

Acetylcholinesterase inhibitors: Thiophene derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease.[3]

-

Antiviral agents: Piperidine-substituted thiophenes have been designed as HIV-1 non-nucleoside reverse transcriptase inhibitors.[4]

The potential mechanism of action for a novel thiophene-piperidine derivative would depend on the specific cellular target. A hypothetical signaling pathway that could be modulated by such a compound, for instance in the context of cancer, is illustrated below.

This diagram depicts a scenario where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer therapy. Inhibition of the RTK would block downstream signaling through the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.

Conclusion

This compound represents a chiral scaffold with potential for the development of novel therapeutic agents. While specific experimental data for this enantiomer is limited, this guide provides a framework for its synthesis, purification, and structural characterization based on established chemical principles and data from related compounds. Further research into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the chiral heterocyclic compound, (R)-2-(Thiophen-3-yl)piperidine. Due to the limited availability of specific experimental data for this particular enantiomer, this document also incorporates data from closely related analogs and outlines general experimental protocols applicable to the characterization of thiophene-piperidine derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel therapeutics based on this scaffold.

Core Physicochemical Data

The precise experimental physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the analysis of its structural components—a piperidine ring and a thiophene moiety—and data from analogous compounds, the following properties can be predicted. For comparative purposes, data for the related compound 1-(Thiophen-2-yl)piperidine is included.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 1-(Thiophen-2-yl)piperidine (Computed)[1] |

| Molecular Formula | C₉H₁₃NS | C₉H₁₃NS |

| Molecular Weight | 167.27 g/mol | 167.27 g/mol |

| CAS Number | 526183-33-5 | 19983-20-1 |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| pKa (of the piperidine nitrogen) | Estimated 8.5 - 10.5 | Not available |

| LogP (Octanol-Water Partition Coefficient) | Estimated 2.0 - 3.0 | 2.9 |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and DMSO. Limited solubility in water. | Not available |

Note: The predicted and estimated values are based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.

Synthesis and Characterization

The synthesis of this compound can be approached through various established methods for the preparation of substituted piperidines. A common strategy involves the asymmetric reduction or resolution of the corresponding imine or enamine precursors.

General Synthetic Approach

A plausible synthetic route is outlined below. This represents a generalized workflow for the synthesis of chiral 2-substituted piperidines.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound would follow standard analytical chemistry techniques for small organic molecules.

Table 2: Key Experimental Protocols for Characterization

| Experiment | Methodology | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. | The spectra will confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons of the thiophene and piperidine rings. |

| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₃NS) will be observed. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The IR spectrum is recorded using a KBr pellet or as a thin film. | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-S stretching will be present. |

| Chiral High-Performance Liquid Chromatography (HPLC) | A chiral stationary phase (e.g., cellulose or amylose-based) is used with a suitable mobile phase (e.g., hexane/isopropanol) to separate the enantiomers. | The enantiomeric purity of the (R)-isomer can be determined. |

| Melting Point Determination | For solid samples, a standard melting point apparatus is used. | Provides a measure of the purity of the compound. |

| Solubility Assessment | A known amount of the compound is added to a specific volume of solvent at a given temperature, and the concentration of the saturated solution is determined. | Quantitative solubility data in various pharmaceutically relevant solvents. |

| pKa Determination | Potentiometric titration or UV-spectrophotometric methods can be employed. | The acid dissociation constant of the piperidine nitrogen, a key parameter for understanding its behavior in biological systems. |

Potential Biological Activity and Signaling Pathways

Thiophene-piperidine derivatives have been investigated for their potential as modulators of various biological targets. While the specific biological activity of this compound is not well-documented, related compounds have shown activity as acetylcholinesterase (AChE) inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and ligands for sigma receptors.[2][3][4]

The following diagram illustrates a hypothetical mechanism of action as an acetylcholinesterase inhibitor, a common target for this class of compounds in the context of Alzheimer's disease research.

Conclusion

This compound represents a chiral building block with significant potential in medicinal chemistry. While specific experimental data for this enantiomer is limited, this guide provides a framework for its characterization based on data from analogous structures and established analytical protocols. The exploration of its biological activity, particularly in the context of neuroactive agents, warrants further investigation. The methodologies and predictive data presented herein are intended to facilitate future research and development efforts centered on this promising molecular scaffold.

References

- 1. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral heterocyclic compound, (R)-2-(Thiophen-3-yl)piperidine. Due to the limited availability of published data for this specific enantiomer, this guide combines reported data for the racemic mixture and its hydrochloride salt with predicted values based on the analysis of its constituent chemical moieties: a 2-substituted piperidine ring and a 3-substituted thiophene ring. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical data and methodologies.

Predicted and Reported Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for 2-(Thiophen-3-yl)piperidine and its derivatives. It is important to note that the chirality of the (R)-enantiomer will not significantly alter the chemical shifts in standard NMR, nor the vibrational frequencies in IR, or the fragmentation patterns in mass spectrometry compared to the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Thiophen-3-yl)piperidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H2' | 7.20 - 7.30 | dd | ~5.0, 1.2 |

| Thiophene H4' | 7.00 - 7.10 | dd | ~5.0, 3.0 |

| Thiophene H5' | 7.10 - 7.20 | dd | ~3.0, 1.2 |

| Piperidine H2 (CH) | 3.00 - 3.20 | m | - |

| Piperidine H6 (eq) | 2.95 - 3.10 | m | - |

| Piperidine H6 (ax) | 2.50 - 2.65 | m | - |

| Piperidine NH | 1.50 - 2.50 (broad) | br s | - |

| Piperidine H3, H4, H5 | 1.30 - 1.90 | m | - |

Note: Predicted values are based on typical chemical shifts for 2-substituted piperidines and 3-substituted thiophenes. The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Thiophen-3-yl)piperidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C3' (ipso) | 140 - 145 |

| Thiophene C2' | 125 - 130 |

| Thiophene C4' | 124 - 128 |

| Thiophene C5' | 120 - 125 |

| Piperidine C2 | 55 - 60 |

| Piperidine C6 | 45 - 50 |

| Piperidine C3 | 25 - 30 |

| Piperidine C4 | 24 - 28 |

| Piperidine C5 | 23 - 27 |

Note: Predicted values are based on typical chemical shifts for 2-substituted piperidines and 3-substituted thiophenes.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-(Thiophen-3-yl)piperidine

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |

| C-N Stretch (Piperidine) | 1000 - 1250 | Medium |

| C-S Stretch (Thiophene) | 600 - 800 | Weak |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(Thiophen-3-yl)piperidine

| Ion | Predicted m/z | Description |

| [M]+• | 167 | Molecular Ion |

| [M-H]+ | 166 | Loss of a hydrogen radical |

| [M-C₄H₃S]+ | 84 | Loss of the thiophenyl radical |

| [C₅H₁₀N]+ | 84 | Piperidine fragment |

| [C₄H₄S]+• | 84 | Thiophene radical cation |

Note: The fragmentation pattern of piperidine derivatives is often characterized by the loss of substituents on the ring and alpha-cleavage adjacent to the nitrogen atom.[1]

Experimental Protocols

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, the sample would be introduced into the ion source, where it is bombarded with a beam of electrons to generate charged fragments, which are then separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational set of expected spectroscopic data and standard methodologies for the analysis of this compound. Researchers can use this information as a benchmark for their own experimental results and for the structural elucidation of this and related compounds. As more experimental data becomes publicly available, this guide will be updated to reflect the most current and accurate information.

References

Initial Biological Screening of (R)-2-(Thiophen-3-yl)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of (R)-2-(Thiophen-3-yl)piperidine derivatives, a class of compounds with significant potential in drug discovery. The piperidine scaffold is a prevalent feature in many pharmaceuticals, and its combination with a thiophene ring offers a unique chemical space for exploring diverse biological activities.[1] This document details the synthetic strategies, experimental protocols for biological evaluation, and summarizes the available quantitative data to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of enantiomerically pure 2-substituted piperidines is a critical step in the drug discovery process. Various synthetic routes have been developed for the preparation of piperidine derivatives, often involving multi-step sequences. A general approach to synthesizing the this compound core involves the asymmetric reduction of a corresponding imine or the cyclization of a chiral amino alcohol.

A representative synthetic scheme for preparing the core structure and its derivatives is outlined below. This workflow is a composite of established synthetic methodologies for similar heterocyclic compounds.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols for Biological Screening

The initial biological evaluation of novel compounds is crucial for identifying their potential therapeutic applications. A tiered screening approach is typically employed, starting with broad in vitro assays to identify preliminary activity, followed by more specific assays to elucidate the mechanism of action.

General Cell Viability and Cytotoxicity Assays

A primary step in biological screening is to assess the general cytotoxicity of the synthesized compounds. This helps in determining the concentration range for subsequent, more specific assays and flags potentially toxic molecules early in the development process.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: A stock solution of the this compound derivative is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in the cell culture medium to achieve the desired final concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Target-Based Screening

Based on the structural similarity of the this compound core to known pharmacophores, a variety of target-based assays can be employed. The piperidine moiety is a common feature in compounds targeting the central nervous system (CNS), while thiophene derivatives have shown a broad range of activities, including anticancer and antimicrobial effects.[2][3]

Example Protocol: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compounds for a specific G protein-coupled receptor (GPCR).

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates through differential centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is prepared.

-

Binding Reaction: In a 96-well plate, the following are added in order:

-

Assay buffer

-

Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors) at a concentration close to its K_d value.

-

Test compound at various concentrations.

-

Cell membrane preparation.

-

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The IC₅₀ value for the test compound is determined from a competition binding curve, and the inhibition constant (K_i) is calculated using the Cheng-Prusoff equation.

The following diagram illustrates a typical workflow for an in vitro screening cascade.

Caption: In vitro screening cascade for this compound derivatives.

Quantitative Data Summary

While specific biological data for this compound derivatives is not extensively available in the public domain, data from structurally related compounds can provide valuable insights into potential activities. The following tables summarize hypothetical, yet representative, data that could be generated from the initial screening of a library of such derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

| Compound ID | R-Group (on Piperidine Nitrogen) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| R3P-001 | -H | > 100 | > 100 |

| R3P-002 | -CH₃ | 85.2 | 92.5 |

| R3P-003 | -CH₂Ph | 25.6 | 38.1 |

| R3P-004 | -C(O)Ph | 12.3 | 18.7 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 |

Table 2: Receptor Binding Affinity of this compound Derivatives

| Compound ID | Target Receptor | K_i (nM) |

| R3P-001 | Dopamine D₂ | 850 |

| R3P-002 | Dopamine D₂ | 620 |

| R3P-003 | Dopamine D₂ | 150 |

| R3P-004 | Dopamine D₂ | 45 |

| Haloperidol | Dopamine D₂ | 2.5 |

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related piperidine and thiophene compounds, derivatives of this compound could potentially interact with a variety of signaling pathways. For instance, if these compounds exhibit anticancer activity, they might induce apoptosis through the intrinsic or extrinsic pathways. If they show activity at GPCRs, they would modulate downstream signaling cascades involving cyclic AMP (cAMP) or inositol phosphates.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a derivative acting as a GPCR antagonist.

References

Exploring the Structure-Activity Relationship of 2-Arylpiperidines with Thiophene Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and transporters. The modification of this scaffold offers a powerful strategy for fine-tuning pharmacological properties. One particularly fruitful approach has been the incorporation of a thiophene ring as a bioisosteric replacement for a phenyl group. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-arylpiperidines featuring thiophene modifications, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts.

Introduction to Thiophene as a Bioisostere in 2-Arylpiperidine Scaffolds

The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of rational drug design. The thiophene ring is frequently employed as a bioisostere for the benzene ring.[1][2] Its similarity in size, planarity, and aromaticity allows it to mimic the phenyl group in interactions with biological targets.[3] However, the presence of the sulfur atom introduces key differences in electronics and hydrogen-bonding capacity, which can be exploited to modulate a compound's affinity, selectivity, and pharmacokinetic profile.

In the context of 2-arylpiperidines, replacing a phenyl ring with a thiophene moiety can significantly impact interactions with receptors such as dopamine, sigma, and N-methyl-D-aspartate (NMDA) receptors.[1][4][5] The electron density of the thiophene ring is considered to have a substantial impact on sigma (σ) receptor affinity.[6]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on thiophene-modified 2-arylpiperidine derivatives, focusing on their binding affinities for different receptors.

Table 1: Binding Affinities (Kᵢ, nM) of Thiophene-Modified Ligands for Dopamine Receptors

| Compound | Scaffold | Modification | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃ vs D₂ Selectivity | Reference |

| 10i | Benzo[b]thiophene derivative | Bioisostere of 5-hydroxy indole | 76.9 | 1.69 | ~45-fold | [4] |

| (-)-10e | Indole amide derivative (for comparison) | - | 47.5 | 0.57 | ~83-fold | [4] |

| (+)-10e | Indole amide derivative (for comparison) | - | 113 | 3.73 | ~30-fold | [4] |

| 6a | 3-Thiophenephenyl N-phenylpiperazine | Fluoride substitution | >10,000 | 20.3 | ~500-fold | [7] |

Table 2: Binding Affinities (Kᵢ, nM) of Thiophene-Modified Ligands for NMDA and Sigma Receptors

| Compound | Scaffold | Modification | GluN2B Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Reference |

| 7a | [5]Annulenothiophene | With benzylic OH | 204 | - | - | [1] |

| 8a | [5]Annulenothiophene | Without benzylic OH | 26 | - | - | [1] |

| 13 | Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] | No substituent at 6' | Potent but unselective | - | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for the synthesis and pharmacological evaluation of thiophene-modified 2-arylpiperidines.

A common method for synthesizing substituted 2-aminothiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., morpholine).

-

Step 1: Condensation. An equimolar mixture of the starting ketone (e.g., a substituted cyclohexanone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur is prepared.

-

Step 2: Addition of Base. A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

-

Step 3: Reaction. The mixture is typically heated in a solvent like ethanol or dimethylformamide, or in some cases, under solvent-free conditions using ball milling.[3]

-

Step 4: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

-

Receptor Preparation: Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with human D₂ or D₃ dopamine receptors) are prepared by homogenization and centrifugation.[4]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is prepared.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]spiperone for D₂/D₃ receptors[4] or [³H]-(+)-pentazocine for σ₁ receptors[8]) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: The mixture is incubated at a specific temperature for a set time to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Concepts in SAR

Graphviz diagrams are provided to illustrate key workflows and relationships in the SAR exploration of thiophene-modified 2-arylpiperidines.

Caption: A typical workflow for the design and evaluation of novel 2-arylpiperidine analogs.

Caption: Bioisosteric replacement of a phenyl with a thiophene ring in 2-arylpiperidines.

Caption: A generalized signaling pathway for a GPCR-targeting 2-arylpiperidine ligand.

Conclusion

The substitution of a phenyl ring with a thiophene ring in 2-arylpiperidine scaffolds is a validated and potent strategy in medicinal chemistry for modulating pharmacological activity. SAR studies have demonstrated that the position of substituents on the thiophene and any remaining aryl groups, as well as the overall electronic nature of the molecule, are critical determinants of receptor affinity and selectivity.[9] The data indicates that this bioisosteric replacement is well-tolerated by a variety of receptors and can lead to compounds with high potency.[1] Future work in this area will likely focus on further refining selectivity profiles and optimizing pharmacokinetic properties to develop novel therapeutics for a range of disorders.

References

- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(R)-2-(Thiophen-3-yl)piperidine is a chiral heterocyclic compound belonging to the 2-arylpiperidine class. While specific pharmacological data for this exact molecule is not extensively available in public literature, the structural motif of 2-arylpiperidine is a well-recognized pharmacophore present in numerous biologically active compounds. Analysis of structurally related compounds provides a strong basis for predicting the potential therapeutic targets of this compound. This technical guide synthesizes available information on these potential targets, providing quantitative data from analogous compounds, detailed experimental protocols for target validation, and visualizations of relevant biological pathways.

The primary predicted therapeutic targets for this compound fall into two main categories: Sigma Receptors (σ1 and σ2) and Monoamine Transporters (MATs) , including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The stereochemistry of the piperidine ring is a critical determinant of affinity and selectivity for these targets.

Predicted Therapeutic Targets and Quantitative Data

Based on structure-activity relationships of analogous 2-arylpiperidine compounds, this compound is predicted to interact with the following targets. The tables below summarize quantitative binding affinity data (Ki values) for representative 2-arylpiperidine derivatives, which serve as a proxy for estimating the potential potency of the title compound.

Sigma Receptors

Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions and neurological disorders. The piperidine moiety is a key structural element for affinity to both σ1 and σ2 receptors.[1][2]

Table 1: Binding Affinities (Ki, nM) of Representative Piperidine Derivatives at Sigma Receptors

| Compound/Analog Structure | Target | Ki (nM) | Reference Compound | Ki (nM) |

| N-Acyl-2-arylpiperidines | σ1 Receptor | High Affinity (Sub-nanomolar to low nanomolar) | (+)-Pentazocine | - |

| σ2 Receptor | Moderate to High Affinity (Nanomolar range) | Ditriflyl-isothiocyanate (DTG) | - | |

| Piperidine-based H3R Antagonists | σ1 Receptor | 4.41 | PRE-084 | 2.2 |

| σ2 Receptor | 67.9 | - | - | |

| 2-(Piperidin-3-yl)phthalimides | σ1 Receptor | 2400 | - | - |

| σ2 Receptor | 2200 | - | - |

Note: Data is for structurally related compounds, not this compound itself.

Monoamine Transporters

Monoamine transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are established targets for antidepressants and psychostimulants. The stereochemistry of the piperidine ring significantly influences selectivity for DAT, NET, and SERT.

Table 2: Binding Affinities (Ki, nM) of Representative Piperidine Derivatives at Monoamine Transporters

| Compound/Analog Structure | Target | Ki (nM) | Reference Compound | Ki (nM) |

| 4-[(Aryl)(aryloxy)methyl]piperidine derivatives | SERT | < 25 | Fluoxetine | - |

| NET | < 25 | - | - | |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | Fluoxetine | - |

| Methylphenidate Analogs (dl-threo) | DAT | High Affinity | [3H]WIN 35,428 | - |

| NET | Moderate Affinity | [3H]nisoxetine | - | |

| SERT | Low Affinity | [3H]paroxetine | - | |

| 4-(4-Chlorophenyl)piperidine analogs | DAT/NET or SERT/NET selective depending on stereoisomer | - | - | - |

Note: Data is for structurally related compounds, not this compound itself.

Experimental Protocols

To validate the predicted therapeutic targets of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.

1. Sigma Receptor Binding Assay:

-

Objective: To determine the affinity of this compound for σ1 and σ2 receptors.

-

Materials:

-

Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

-

Radioligands: --INVALID-LINK---Pentazocine for σ1 receptors and [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) for σ2 receptors.[3]

-

Non-specific binding control: Haloperidol or unlabeled ligand in excess.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

For σ2 receptor assays, include a masking agent (e.g., unlabeled (+)-pentazocine) to block binding to σ1 sites.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Monoamine Transporter Binding Assay:

-

Objective: To determine the affinity of this compound for DAT, NET, and SERT.

-

Materials:

-

Synaptosomal membrane preparations from rat striatum (for DAT), hypothalamus (for NET), and brainstem or frontal cortex (for SERT).

-

Radioligands: [3H]WIN 35,428 or [3H]GBR-12935 for DAT, [3H]Nisoxetine for NET, and [3H]Paroxetine or [3H]Citalopram for SERT.

-

Non-specific binding control: Nomifensine (for DAT), desipramine (for NET), and fluoxetine (for SERT) in excess.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Follow a similar procedure to the sigma receptor binding assay, using the appropriate membrane preparations and radioligands for each transporter.

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Filter and wash to separate bound and free radioligand.

-

Quantify radioactivity and calculate IC50 and Ki values.

-

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at the identified target.

1. Sigma-1 Receptor Functional Assay (Calcium Mobilization):

-

Objective: To assess the functional activity of this compound at the σ1 receptor. Some σ1 receptor ligands can modulate intracellular calcium release.

-

Methodology:

-

Use a cell line expressing the σ1 receptor (e.g., HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084) in the presence and absence of varying concentrations of this compound.

-

Measure changes in intracellular calcium concentration using a fluorescence plate reader.

-

An increase in calcium signal in the presence of the test compound alone would suggest agonist activity. A decrease in the agonist-induced signal would indicate antagonist activity.

-

2. Monoamine Transporter Uptake Assay:

-

Objective: To measure the inhibitory effect of this compound on the uptake of neurotransmitters by their respective transporters.

-

Methodology:

-

Use synaptosomes prepared from the relevant brain regions as described for the binding assays.

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Add a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated inside the synaptosomes.

-

Calculate the IC50 value for the inhibition of neurotransmitter uptake.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways and a general workflow for target validation.

Caption: Potential signaling interactions of the σ1 receptor upon ligand binding.

Caption: Mechanism of monoamine transporter inhibition by a potential ligand.

Caption: A general workflow for the validation of potential therapeutic targets.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a strong theoretical framework based on its 2-arylpiperidine scaffold points towards the sigma receptors and monoamine transporters as primary candidates for its biological activity. The provided quantitative data from analogous compounds, detailed experimental protocols, and pathway visualizations offer a comprehensive guide for researchers and drug development professionals to initiate and advance the pharmacological investigation of this compound. Further empirical studies are essential to definitively characterize its target profile and therapeutic potential.

References

- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unict.it [iris.unict.it]

(R)-2-(Thiophen-3-yl)piperidine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. This methodology relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to biological targets. These initial hits can then be elaborated and optimized to generate high-affinity drug candidates. Within the vast chemical space of potential fragments, heterocyclic scaffolds play a pivotal role due to their inherent three-dimensionality and capacity for diverse molecular interactions.

The (R)-2-(thiophen-3-yl)piperidine core represents a particularly compelling fragment for drug discovery endeavors. This structure synergistically combines the favorable attributes of two key pharmacophores: the piperidine ring and the thiophene moiety. The piperidine scaffold is a ubiquitous feature in numerous approved drugs, prized for its ability to confer advantageous physicochemical properties such as improved solubility and metabolic stability, as well as its conformational flexibility which allows for optimal engagement with protein binding sites. The thiophene ring, a well-established bioisostere of the phenyl group, offers a distinct electronic and steric profile, often leading to enhanced target affinity and selectivity while mitigating potential metabolic liabilities associated with aromatic rings. The specific (R)-stereochemistry at the 2-position of the piperidine ring provides a defined three-dimensional vector for substituent elaboration, crucial for achieving precise interactions with chiral biological targets.

This technical guide provides a comprehensive overview of the this compound fragment, including its synthesis, potential biological applications, and the experimental methodologies employed for its screening and characterization.

Synthesis of the Core Fragment

A representative synthetic approach could involve the following key steps:

-

Formation of a Precursor: Reaction of a suitable thiophene-containing starting material, such as 3-acetylthiophene, with a source of ammonia or a primary amine to form an enamine or imine intermediate.

-

Asymmetric Reduction: Enantioselective reduction of the C=N bond of the intermediate using a chiral catalyst or reagent. Chiral catalysts such as those based on transition metals (e.g., iridium or rhodium) with chiral ligands are commonly employed for this purpose.

-

Cyclization: In an alternative strategy, a chiral amino alcohol precursor, which can be derived from a chiral pool or synthesized asymmetrically, can undergo an intramolecular cyclization to form the piperidine ring.

-

Purification: The final product would be purified using standard techniques such as column chromatography and the enantiomeric excess determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Biological Activity of Thiophene-Piperidine Scaffolds

Although specific quantitative data for the this compound fragment itself is not widely published, the biological activity of closely related thiophene-piperidine and thiophene-piperazine derivatives highlights the potential of this scaffold. The following tables summarize the activity of such compounds against various biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Thiophene Piperazine-Carbamate Derivatives

| Compound ID | Target | IC50 (µM) | Inhibition Type |

| 8e | AChE | 0.12 ± 0.001 | Mixed |

| BChE | 12.29 ± 0.02 | - | |

| 8d | AChE | - | - |

| BChE | - | - | |

| 8g | AChE | - | - |

| BChE | - | - | |

| 8a | AChE | - | - |

| BChE | - | - |

Data extracted from a study on novel thiophene piperazine-carbamate hybrids as multi-target agents for Alzheimer's disease.[1]

Table 2: Anti-HIV-1 Activity of Piperidine-Substituted Thiophene[3,2-d]pyrimidine Derivatives

| Compound ID | HIV-1 Strain | EC50 (nmol/L) |

| 15a | WT | 1.75 |

| L100I | 2.84 | |

| K103N | 1.27 | |

| Y181C | 5.38 | |

| Y188L | 7.96 | |

| E138K | 4.28 | |

| F227L/V106A | 3.76 | |

| RES056 | 15.8 |

EC50: concentration of compound required to achieve 50% protection of MT-4 cell cultures against HIV-1-induced cytotoxicity. Data from a study on the design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs.[2]

Experimental Protocols for Fragment Screening

The identification of protein-fragment interactions is paramount in fragment-based drug discovery. Several biophysical techniques are routinely employed for this purpose. The following are detailed methodologies for key experiments applicable to the screening of the this compound fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detecting weak binding events and can provide structural information about the fragment-protein complex. Both ligand-observed and protein-observed NMR experiments are utilized.

Protocol for Protein-Observed 1H-15N HSQC Screening:

-

Protein Preparation: Express and purify the target protein with uniform 15N labeling. A typical final buffer for NMR would be 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5. The protein concentration should be in the range of 50-200 µM.

-

Fragment Library Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).

-

NMR Data Acquisition:

-

Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.

-

Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically 10-100 times that of the protein.

-

Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

-

-

Data Analysis:

-

Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide resonances.

-

Significant CSPs indicate a binding event. The magnitude of the CSP can be used to estimate the binding affinity (KD).

-

If resonance assignments for the protein are available, the binding site can be mapped onto the protein structure.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events by measuring changes in the refractive index at a sensor surface.

Protocol for SPR Screening:

-

Sensor Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximal response (Rmax) appropriate for the size of the fragment.

-

Fragment Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). A typical concentration range for fragment screening is 1 µM to 1 mM.

-

SPR Analysis:

-

Inject the different concentrations of the fragment over the sensor surface containing the immobilized protein and a reference surface (for subtracting non-specific binding).

-

Monitor the change in response units (RU) over time to generate sensorgrams.

-

-

Data Analysis:

-

Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (KD).

-

Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kon and koff).

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.

Protocol for Co-crystallization or Soaking:

-

Protein Crystallization:

-

Screen for crystallization conditions for the target protein using techniques such as vapor diffusion (sitting or hanging drop).

-

Optimize the conditions to obtain well-diffracting crystals.

-

-

Fragment Introduction:

-

Co-crystallization: Add the this compound fragment to the protein solution before setting up the crystallization trials.

-

Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

-

Analyze the electron density maps to identify the bound fragment and model its interactions with the protein.

-

Signaling Pathways and Logical Relationships

The this compound scaffold, due to its structural features, has the potential to modulate a variety of signaling pathways by targeting key protein classes such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. The thiophene-piperidine scaffold is present in many GPCR ligands.

Caption: A simplified GPCR signaling cascade initiated by ligand binding.

Kinase Signaling Pathway

Kinases are enzymes that catalyze the phosphorylation of proteins, playing a central role in signal transduction. Small molecule inhibitors targeting kinases are a major class of therapeutics.

Caption: Inhibition of a protein kinase signaling pathway.

Ion Channel Modulation

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes. Their modulation by small molecules can have profound physiological effects.

References

Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-piperidine scaffolds are privileged heterocyclic structures that form the core of a multitude of biologically active compounds. The unique combination of the electron-rich thiophene ring and the versatile piperidine moiety confers a wide range of pharmacological properties, including anticancer, antiviral, and neuroprotective activities.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel thiophene-piperidine scaffolds, tailored for researchers and professionals in the field of drug discovery and development.

Synthesis of Thiophene-Piperidine Scaffolds

The construction of thiophene-piperidine scaffolds can be achieved through various synthetic strategies. Two of the most prominent and versatile methods are the Gewald reaction for the formation of the thiophene ring and the Buchwald-Hartwig amination for the coupling of the piperidine moiety.

Experimental Protocol 1: Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1][2][3][5]

Materials:

-

A ketone or aldehyde

-

An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, piperidine, triethylamine)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

To a solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the basic catalyst (0.1-0.2 eq).

-

To this mixture, add elemental sulfur (1.1 eq) in one portion.

-

Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination for Piperidine Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8]

Materials:

-

A halo-substituted thiophene (e.g., 2-bromothiophene)

-

A piperidine derivative

-

A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

A phosphine ligand (e.g., BINAP, XPhos)

-

A base (e.g., NaOtBu, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-substituted thiophene (1.0 eq), the piperidine derivative (1.2 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of Thiophene-Piperidine Scaffolds

The structural elucidation and purity assessment of the synthesized scaffolds are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic and Chromatographic Data

The following table summarizes typical characterization data for a representative thiophene-piperidine scaffold.

| Technique | Observed Data | Interpretation |

| ¹H NMR | Chemical shifts (δ) in the range of 7.0-8.0 ppm for thiophene protons, 2.5-4.0 ppm for piperidine protons adjacent to nitrogen, and 1.5-2.0 ppm for other piperidine protons. | Confirms the presence and connectivity of the thiophene and piperidine rings. |

| ¹³C NMR | Resonances in the aromatic region (120-150 ppm) for thiophene carbons and in the aliphatic region (20-60 ppm) for piperidine carbons. | Provides information on the carbon framework of the molecule. |

| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (thiophene), and C-N stretching (piperidine). | Identifies the functional groups present in the molecule. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. | Confirms the molecular weight and provides information on the fragmentation pattern. |

| HPLC/TLC | Single peak/spot indicating the purity of the compound. | Assesses the purity of the synthesized scaffold. |

Biological Activities and Signaling Pathways

Thiophene-piperidine scaffolds have shown significant promise in various therapeutic areas. The following sections detail their mechanisms of action in key biological processes.

Anticancer Activity

Many thiophene-piperidine derivatives exhibit potent anticancer activity against a range of cancer cell lines.[4][9][10] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression and the induction of apoptosis. Some compounds have been shown to inhibit topoisomerases and tyrosine kinases, while others induce apoptosis through the activation of reactive oxygen species.[10]

Caption: Anticancer mechanism of thiophene-piperidine scaffolds.

Anti-HIV Activity

Certain thiophene-piperidine derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11][12][13][14][15] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[11][14]

Caption: Anti-HIV mechanism of thiophene-piperidine scaffolds.

Acetylcholinesterase Inhibition

Thiophene-piperidine scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[16][17] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[16][18]

Caption: Acetylcholinesterase inhibition by thiophene-piperidine scaffolds.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of novel thiophene-piperidine scaffolds.

Caption: General synthesis workflow.

Caption: General characterization workflow.

Quantitative Data Summary

The biological activity of thiophene-piperidine scaffolds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values. The following table presents a summary of representative quantitative data from the literature.

| Scaffold ID | Target | Cell Line / Assay | IC₅₀ / EC₅₀ (nM) | Reference |

| Compound 27 | HIV-1 Reverse Transcriptase | MT-4 cells (Wild Type) | 1.4 | [12] |

| K-5a2 | HIV-1 Reverse Transcriptase | MT-4 cells (Wild Type) | 2.1 | [13] |

| IIId | Acetylcholinesterase | Ellman's Method | >1000 (60% inhibition at 10µM) | [16] |

| DTPEP | Breast Cancer | MCF-7 | 5,200 | [9] |

| 22a | HIV-1 Protease | Enzyme Assay | 3.61 | [19] |

Conclusion

Thiophene-piperidine scaffolds represent a highly valuable class of compounds in medicinal chemistry. Their versatile synthesis and diverse biological activities make them attractive candidates for the development of novel therapeutics. This technical guide provides a foundational understanding of their synthesis, characterization, and mechanisms of action, serving as a valuable resource for researchers in the field. Further exploration and derivatization of these scaffolds hold significant potential for the discovery of next-generation drugs.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Anticancer Activities of Thiophene and Its Analogs [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Conformational Landscape of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(thiophen-3-yl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and the unique electronic properties of the thiophene moiety. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationship (SAR) and designing novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the conformational preferences of this compound, integrating theoretical principles with detailed experimental and computational methodologies.

Introduction to Piperidine Conformational Analysis

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and steric strain.[1] For a 2-substituted piperidine, such as this compound, the substituent can occupy either an axial or an equatorial position. The energetic balance between these two conformations is dictated by a combination of steric and electronic factors, including 1,3-diaxial interactions and hyperconjugation.[2] The nitrogen atom's lone pair and its inversion barrier also play a crucial role in the overall conformational landscape.[1]

Conformational Isomers of this compound

The primary conformational equilibrium for this compound involves the chair forms with the thiophen-3-yl group in the axial and equatorial positions. Due to the R-configuration at the C2 position, two distinct chair conformers are possible:

-

Equatorial Conformer: The thiophen-3-yl group occupies an equatorial position, which is generally sterically favored as it minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens at C4 and C6.[2]

-

Axial Conformer: The thiophen-3-yl group is in an axial position, leading to potential steric clashes with the axial hydrogens. However, in certain N-substituted piperidines, particularly N-acyl derivatives, the axial conformation can be favored due to a phenomenon known as pseudoallylic strain.[3]

The relative populations of these conformers are solvent-dependent and can be influenced by N-substitution on the piperidine ring.

Experimental Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational preferences of piperidine derivatives in solution.

Hypothetical NMR Data

The following table summarizes hypothetical ¹H-NMR data for the equatorial and axial conformers of this compound in CDCl₃. These values are based on established principles for 2-substituted piperidines.

| Proton | Equatorial Conformer Chemical Shift (ppm) | Axial Conformer Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H2 | 3.10 | 3.55 | ³J(H2a, H3a) ≈ 10-12 Hz (trans-diaxial) |

| H3ax | 1.30 | 1.85 | ³J(H2a, H3e) ≈ 2-4 Hz (axial-equatorial) |

| H3eq | 1.90 | 1.50 | |

| H4ax | 1.45 | 1.95 | |

| H4eq | 1.80 | 1.60 | |

| H5ax | 1.40 | 1.90 | |

| H5eq | 1.85 | 1.65 | |

| H6ax | 2.70 | 3.15 | |

| H6eq | 3.20 | 2.80 | |

| NH | 1.50 | 1.75 | |

| Thiophene-H | 7.00 - 7.40 | 7.05 - 7.45 |

Note: 'a' denotes axial and 'e' denotes equatorial.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Perform two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperidine ring, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations, which are crucial for distinguishing between axial and equatorial protons.

-

-

Data Analysis:

-

Assign all proton resonances using the 2D NMR data.

-

Measure the vicinal coupling constants (³J) between adjacent protons. A large coupling constant (typically 10-13 Hz) between H2 and one of the H3 protons is indicative of a trans-diaxial relationship, suggesting an equatorial position for the thiophen-3-yl substituent. Conversely, small coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

Analyze NOE/ROE cross-peaks. For an equatorial substituent, NOEs are expected between the axial H2 and axial H4/H6 protons. For an axial substituent, NOEs would be observed between the equatorial H2 and equatorial H4/H6 protons.

-

The following diagram illustrates the experimental workflow for NMR-based conformational analysis.

Computational Analysis

Computational modeling, particularly Density Functional Theory (DFT), provides valuable insights into the relative energies and geometries of different conformers.

Hypothetical Computational Data

The table below presents hypothetical relative energies for the conformers of this compound calculated at the B3LYP/6-31G(d) level of theory in the gas phase and with a PCM solvent model for chloroform.

| Conformer | Gas Phase Relative Energy (kcal/mol) | Chloroform (PCM) Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C2-C(Thiophene)-C(Thiophene)) |

| Equatorial | 0.00 | 0.00 | ~175° |

| Axial | +1.80 | +1.50 | ~65° |

| Twist-Boat | +5.50 | +5.20 | N/A |

Computational Protocol: DFT Calculations

A step-by-step protocol for the DFT-based conformational analysis is as follows:

-

Structure Generation: Build the initial 3D structures of the equatorial and axial chair conformers, as well as a twist-boat conformer of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic conformational search for each initial structure to identify all low-energy minima.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This should be done for both the gas phase and in the presence of a solvent model (e.g., Polarizable Continuum Model - PCM for chloroform).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Analysis: Compare the relative energies of the conformers to determine their relative populations based on the Boltzmann distribution.

The following diagram outlines the computational workflow for DFT-based conformational analysis.

Biological Relevance and Signaling Pathway

Derivatives of 2-thienylpiperidine have been investigated for their activity as central nervous system (CNS) agents, with some showing affinity for dopamine and serotonin receptors. For instance, these compounds may act as antagonists at the Dopamine D2 receptor, a key target in the treatment of psychosis.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-2-(Thiophen-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chiral synthesis of (R)-2-(Thiophen-3-yl)piperidine, a valuable building block in medicinal chemistry. The primary focus of these application notes is an Iridium-catalyzed asymmetric hydrogenation of a 2-(thiophen-3-yl)pyridinium salt, a highly efficient method for obtaining the desired enantiomer with excellent stereocontrol. Alternative strategies, including kinetic resolution and the use of chiral auxiliaries, are also discussed as potential synthetic routes.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-(Thiophen-3-yl)pyridinium Salt

This method stands as a highly effective and direct approach for the enantioselective synthesis of α-heteroaryl piperidines, including the target compound this compound. The key transformation involves the asymmetric hydrogenation of a precursor N-benzyl-2-(thiophen-3-yl)pyridinium salt, catalyzed by a chiral Iridium complex.[1] This strategy has demonstrated high levels of enantioselectivity for a range of α-heteroaryl piperidines.

Logical Workflow for Asymmetric Hydrogenation

Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.

Quantitative Data Summary

| Method | Catalyst/Reagent | Substrate | Yield | Enantiomeric Ratio (e.r.) | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-(thiophen-3-yl)pyridinium bromide | ~90% | ~97:3 |

Note: The data is based on analogous 2-thiophene-substituted piperidines as reported in the reference literature.

Experimental Protocols

Step 1: Synthesis of 2-(Thiophen-3-yl)pyridine

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 eq.), 3-thiopheneboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Solvent and Base: Add a 2M aqueous solution of sodium carbonate (3.0 eq.) and toluene as the solvent.

-

Reaction Conditions: Heat the mixture to 80 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 12 hours.

-